3,4-Bis(1,2-dimethyl-1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione
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Overview
Description
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione typically involves the condensation of 1,2-dimethylindole with a suitable pyrrole derivative under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Common solvents used in the synthesis include dichloromethane, ethanol, and toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as mixing, heating, and purification through crystallization or chromatography. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a dihydro derivative.
Scientific Research Applications
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(1H-indol-3-yl)-1H-pyrrole-2,5-dione: A similar compound with different substituents on the indole rings.
1,2-Dimethylindole: A precursor used in the synthesis of the target compound.
Pyrrole-2,5-dione: The core structure of the compound.
Uniqueness
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
628684-54-8 |
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Molecular Formula |
C25H23N3O2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3,4-bis(1,2-dimethylindol-3-yl)-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C25H23N3O2/c1-14-20(16-10-6-8-12-18(16)26(14)3)22-23(25(30)28(5)24(22)29)21-15(2)27(4)19-13-9-7-11-17(19)21/h6-13H,1-5H3 |
InChI Key |
FTGBCRMYQQYGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3=C(C(=O)N(C3=O)C)C4=C(N(C5=CC=CC=C54)C)C |
Origin of Product |
United States |
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